Phen-DC3 Trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist bekannt für seine Fähigkeit, Helikasen wie FANCJ und DinG mit IC50-Werten von 65±6 nM bzw. 50±10 nM zu hemmen

Herstellungsmethoden

Phen-DC3-Trifluormethansulfonat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Einführung von Trifluormethansulfonatgruppen in das Phen-DC3-Molekül beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Prinzipien, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Phen-DC3 Trifluoromethanesulfonate is synthesized through a series of chemical reactions involving the introduction of trifluoromethanesulfonate groups to the Phen-DC3 molecule. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Analyse Chemischer Reaktionen

Phen-DC3-Trifluormethansulfonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Phen-DC3 has been extensively studied for its potential as an anticancer agent. By stabilizing G-quadruplexes, it can impede telomerase activity and promote apoptosis in cancer cells. Its ability to induce structural changes in telomeric DNA makes it a valuable tool for understanding cancer biology .

Fluorescent Probing

The compound serves as a fluorescent probe for detecting G-quadruplexes in live cells. This application allows researchers to visualize G-quadruplex formation and dynamics within cellular environments, providing insights into their biological functions .

Structural Biology

High-resolution NMR studies have demonstrated that Phen-DC3 can induce conformational changes in G-quadruplex structures, shifting them from hybrid forms to antiparallel configurations. This property is crucial for investigating the structural polymorphism of G-quadruplexes and their interactions with various ligands .

Comparative Analysis with Other Compounds

Phen-DC3 is often compared with other G-quadruplex ligands due to its high specificity and dual functionality. The following table summarizes some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridostatin | G-quadruplex binder | High selectivity towards specific G4 forms |

| BRACO-19 | G-quadruplex binder | Potent anti-cancer properties |

| Netropsin | DNA minor groove binder | Binds within the minor groove of double-stranded DNA |

Phen-DC3's unique combination of properties enhances its utility in both research and therapeutic contexts compared to these other compounds .

Case Study 1: Telomerase Inhibition

In a study examining the effects of Phen-DC3 on telomerase activity, researchers found that the compound significantly reduced telomerase processivity by promoting dissociation from its product during elongation. This finding underscores its potential as a therapeutic agent targeting cancer cell proliferation .

Case Study 2: Structural Analysis

A detailed NMR analysis revealed that Phen-DC3 intercalates into the human telomeric G-quadruplex, causing a complete structural transition from a hybrid form to an antiparallel chair-type configuration. This study highlights the ligand's capacity to influence G-quadruplex dynamics at a molecular level, providing insights into drug design .

Wirkmechanismus

Phen-DC3 Trifluoromethanesulfonate exerts its effects by binding to G-quadruplex structures in DNA and RNA. This binding stabilizes the G-quadruplex structures and inhibits the activity of helicases such as FANCJ and DinG . Additionally, it suppresses the translation of reporter mRNA constructs with 5′UTR G4 structure and reduces telomerase processivity by promoting telomerase dissociation from its product during elongation .

Vergleich Mit ähnlichen Verbindungen

Phen-DC3-Trifluormethansulfonat ist aufgrund seiner hohen Affinität und Selektivität für G-Quadruplex-Strukturen einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Phen-DC3 Trifluoromethanesulfonate, a compound known for its specific interaction with G-quadruplex (G4) structures, has garnered significant attention in biological and pharmacological research. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

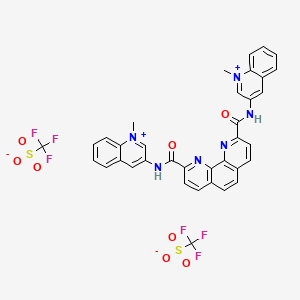

1. Overview of this compound

Phen-DC3 is a ligand characterized by its ability to bind to G-quadruplexes, which are unique nucleic acid structures formed by guanine-rich sequences in DNA and RNA. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and cellular aging. The chemical structure of Phen-DC3 is represented as:

2.1 Binding Affinity to G-Quadruplexes

Phen-DC3 exhibits a high binding affinity for G-quadruplexes, which stabilizes these structures and potentially inhibits the activity of various helicases involved in unwinding DNA during replication and repair processes. Studies have shown that Phen-DC3 can inhibit the activities of FANCJ and DinG helicases, which play critical roles in DNA repair mechanisms .

2.2 Stabilization of G-Quadruplex Structures

The stabilization of G4 structures by Phen-DC3 has implications for cancer therapy. By stabilizing these structures in oncogene promoters (e.g., c-MYC), Phen-DC3 may hinder the transcriptional activation necessary for tumor growth .

3.1 Antitumor Activity

Research indicates that Phen-DC3's ability to bind to G4 structures can lead to reduced telomerase activity in cancer cells. This effect is crucial since telomerase plays a significant role in maintaining telomere length in tumor cells, enabling their immortality .

Table 1: Summary of Biological Activities of Phen-DC3

3.2 Viral Replication Inhibition

Phen-DC3 has also been studied for its potential to inhibit the replication of RNA viruses by binding to RNA G-quadruplexes. This mechanism may provide a novel approach to antiviral therapies .

4.1 Study on Hepatitis B Virus (HBV)

A study focused on the interaction between Phen-DC3 and G-quadruplexes formed within the HBV genome demonstrated that Phen-DC3 could stabilize these structures, potentially impacting viral replication mechanisms . The implications suggest that targeting G4 formations could be a strategic method for antiviral drug development.

4.2 Cancer Research Applications

In cancer research, Phen-DC3 has been utilized in assays to demonstrate its capacity to indicate the formation of G-quadruplexes within oncogenes such as c-MYC. The results from these assays showed that treatment with Phen-DC3 led to significant changes in gene expression profiles associated with tumor progression .

5. Conclusion

This compound represents a promising compound with significant biological activity through its interaction with G-quadruplex structures. Its ability to inhibit helicases and telomerase activity positions it as a potential therapeutic agent in cancer treatment and viral infections. Continued research is warranted to fully elucidate its mechanisms and optimize its applications in clinical settings.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to assess Phen-DC3's stabilization of G-quadruplex (G4) structures?

To evaluate G4 stabilization by Phen-DC3, researchers should employ:

- Circular Dichroism (CD) Spectroscopy : Measure thermal stability by observing ellipticity changes at 265 nm (indicative of G4 folding) under varying temperatures (e.g., 20–95°C) .

- Helicase Assays : Use helicases like nPfh1 to quantify unwinding efficiency of G4 substrates in the presence of Phen-DC3 (e.g., 0.2–1 nM concentrations). Results are analyzed via native PAGE to resolve unwound vs. stabilized DNA .

- Electrophoresis : Monitor structural changes in G4 oligonucleotides (e.g., telomeric or rDNA sequences) under stabilizing conditions (KCl/NaCl buffers) .

Q. How does Phen-DC3 Trifluoromethanesulfonate stabilize G4 structures in vitro?

Phen-DC3 binds to G4 motifs, increasing their thermal stability. For example:

- In Schizosaccharomyces pombe telomeric and rDNA sequences, Phen-DC3 elevates G4 melting temperatures by ~20°C in CD assays .

- It induces G4 formation in mutant sequences (e.g., rDNA-m4), which otherwise adopt random coil conformations without the ligand .

- Stabilization persists even in helicase-rich environments, though unwinding efficiency varies with buffer conditions (e.g., KCl vs. NaCl) .

Advanced Research Questions

Q. Under what experimental conditions does Phen-DC3's stabilization of G4 structures fail to inhibit helicase activity?

- KCl Buffer : Despite Phen-DC3 increasing thermal stability, nPfh1 efficiently unwinds KCl-folded rDNA G4 structures (e.g., ~80% unwinding at 1 nM Phen-DC3) due to the intrinsic stability of KCl-stabilized G4s .

- NaCl Buffer : Phen-DC3 reduces nPfh1-mediated unwinding of telomeric G4s by ~50% at 0.2 nM and ~70% at 1 nM, highlighting sequence- and buffer-dependent effects .

- Key Insight : Helicase activity depends on G4 structural robustness and buffer composition (e.g., Mg²⁺ and KCl ratios) rather than ligand-induced stabilization alone .

Q. How do mutations in G-tracts influence Phen-DC3's ability to stabilize G4 structures?

- Partial G-Tract Mutants (e.g., rDNA-m1, telomere-m1) : Retain G4-forming capability and are stabilized by Phen-DC3, with CD profiles resembling wild-type structures .

- Severe Mutants (e.g., rDNA-m4) : Phen-DC3 induces G4 folding in otherwise non-structured sequences, as shown by CD spectral shifts from random coil to G4 signatures .

- Implication : Phen-DC3 can rescue G4 formation in sequences with compromised folding potential, suggesting broad applicability in studying G4 mutagenesis .

Q. Why do discrepancies exist between CD thermal denaturation and helicase assay results regarding Phen-DC3's effect on G4 stability?

- Buffer Conditions : CD experiments use lower KCl concentrations, while helicase assays employ higher KCl and Mg²⁺, enhancing intrinsic G4 stability and masking Phen-DC3's effect .

- Thermal vs. Mechanical Unwinding : CD measures heat-induced denaturation, whereas helicases apply mechanical force. Phen-DC3 preferentially inhibits thermal melting but not helicase-driven unwinding in high-stability contexts .

- Example : KCl-stabilized rDNA G4s resist unwinding even without Phen-DC3, diminishing observable ligand effects in helicase assays .

Q. What is the inhibitory effect of Phen-DC3 on helicases FANCJ and DinG, and how is this quantified?

- FANCJ : Inhibited with an IC₅₀ of 65 ± 6 nM .

- DinG : Inhibited with an IC₅₀ of 50 ± 10 nM .

- Mechanism : Phen-DC3 stabilizes G4 structures, creating physical barriers for helicase progression rather than directly inhibiting enzyme activity .

Q. Methodological Notes

- Critical Buffers : Use 20 mM KCl for CD vs. 50 mM KCl + 2 mM Mg²⁺ for helicase assays to reconcile stability measurements .

- Concentration Optimization : Titrate Phen-DC3 between 0.2–1 nM to balance G4 stabilization and helicase inhibition .

- Mutant Controls : Include G4-deficient mutants (e.g., rDNA-m4) to distinguish ligand-induced folding from native structures .

Eigenschaften

IUPAC Name |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCATLYPXPYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F6N6O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.